molecular formula C7H5BrN2OS B13343104 (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol

(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol

Cat. No.: B13343104
M. Wt: 245.10 g/mol
InChI Key: PLEYPRYGZYSOTK-UHFFFAOYSA-N
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Description

(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom, an isothiazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol typically involves the formation of the isothiazole ring followed by the introduction of the bromine atom and the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with suitable pyridine derivatives can yield the desired isothiazole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent isothiazole compound.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium azide (NaN₃) and thiourea are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted isothiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol is unique due to the presence of the bromine atom and the methanol group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential as a versatile building block make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

(5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-5-6(3-11)10-12-7(5)9-2-4/h1-2,11H,3H2

InChI Key

PLEYPRYGZYSOTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NS2)CO)Br

Origin of Product

United States

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